molecular formula C19H22N4O3S B12038991 1,3-Dimethyl-7-(4-methylbenzyl)-8-[(1-methyl-2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-05-4

1,3-Dimethyl-7-(4-methylbenzyl)-8-[(1-methyl-2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12038991
CAS No.: 476480-05-4
M. Wt: 386.5 g/mol
InChI Key: MQJPEFMSJIKUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-7-(4-methylbenzyl)-8-[(1-methyl-2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(4-methylbenzyl)-8-[(1-methyl-2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(4-methylbenzyl)-8-[(1-methyl-2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

1,3-Dimethyl-7-(4-methylbenzyl)-8-[(1-methyl-2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(4-methylbenzyl)-8-[(1-methyl-2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dimethyl-7-(4-methylbenzyl)-8-[(1-methyl-2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives with similar functional groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules .

Properties

CAS No.

476480-05-4

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C19H22N4O3S/c1-11-6-8-14(9-7-11)10-23-15-16(20-18(23)27-13(3)12(2)24)21(4)19(26)22(5)17(15)25/h6-9,13H,10H2,1-5H3

InChI Key

MQJPEFMSJIKUGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SC(C)C(=O)C)N(C(=O)N(C3=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.